molecular formula C12H10O B8358953 4-(Cyclopropylethynyl)benzaldehyde

4-(Cyclopropylethynyl)benzaldehyde

Cat. No.: B8358953
M. Wt: 170.21 g/mol
InChI Key: SWAKBFQSENFDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylethynyl)benzaldehyde is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

4-(2-cyclopropylethynyl)benzaldehyde

InChI

InChI=1S/C12H10O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-2H2

InChI Key

SWAKBFQSENFDMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromobenzaldehyde (2.00 g), bis(triphenylphosphine)palladium(II) dichloride (228 mg), copper(I) iodide (20.6 mg), N,N-dimethylformamide (2.00 mL) and triethylamine (15.1 mL), cyclopropylacetylene was added and thereafter the mixture was stirred in a sealed tube at 110° C. for one minute under irradiation with microwaves. After being cooled to room temperature, the reaction mixture was poured into a saturated aqueous solution of ammonium chloride and extracted with a liquid mixture of n-hexane/ethyl acetate (1:1) three times. The combined organic layers were washed with saturated brine and dried over added anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-60:40) to give 4-(cyclopropylethynyl)benzaldehyde as a brown oil (1.79 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
228 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
20.6 mg
Type
catalyst
Reaction Step One
Quantity
15.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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